4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid
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Overview
Description
4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a naphthalene ring, a hydroxy group, and a glucopyranosiduronic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the naphthalene ring: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the amino group: This can be done through reductive amination or nucleophilic substitution reactions.
Glycosylation: The final step involves the attachment of the glucopyranosiduronic acid moiety, which can be achieved through glycosylation reactions using glycosyl donors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted naphthalene derivatives.
Scientific Research Applications
4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The glucopyranosiduronic acid moiety enhances its solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Atenolol-d7: 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzeneacetamide.
Metoprolol acid: 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid.
Esmolol: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzenepropanoic acid methyl ester hydrochloride.
Uniqueness
4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid is unique due to the presence of the naphthalene ring and the glucopyranosiduronic acid moiety, which are not found in the similar compounds listed above. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H29NO9 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m0/s1/i1D3,2D3,11D |
InChI Key |
GCESUDQAKCEBSY-MDJNYRIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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